molecular formula C24H24FN3O2 B6083092 3-[5-(4-ETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE

3-[5-(4-ETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE

Cat. No.: B6083092
M. Wt: 405.5 g/mol
InChI Key: NDJYLCZZDJHMCF-UHFFFAOYSA-N
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Description

The compound 3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone is a complex organic molecule that features a pyrazole ring fused with a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The final step involves the formation of the pyridinone ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone: has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridinone derivatives, such as:

  • 3-[5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone
  • 3-[5-(4-ethoxyphenyl)-1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone

Uniqueness

The uniqueness of 3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-4-30-18-11-9-17(10-12-18)22-14-20(23-15(2)13-16(3)26-24(23)29)27-28(22)21-8-6-5-7-19(21)25/h5-13,22H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYLCZZDJHMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=C(C=C(NC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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